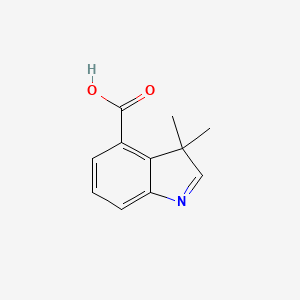![molecular formula C18H22NO3P B6591877 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine CAS No. 1777796-37-8](/img/structure/B6591877.png)
2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine is a complex organic compound that incorporates both aromatic and heterocyclic structures. It features methoxy groups and a tert-butyl substituent, making it a compound of significant interest in the fields of medicinal and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine often involves multi-step organic reactions. The dihydrobenzo[d][1,3]oxaphosphol scaffold can be constructed through ring-closing reactions, starting from corresponding benzyl alcohols. The tert-butyl group is introduced via alkylation using tert-butyl halides.
Industrial Production Methods
The industrial production methods typically scale up laboratory procedures, ensuring high yields and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Methoxy groups can be transformed into aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: The oxaphosphol ring can be reduced to alter its stability and reactivity.
Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Electrophiles for substitution reactions, including halides and nitration agents.
Major Products Formed
Reactions involving this compound can yield products like methoxy-substituted pyridines or phosphol derivatives, each with unique properties depending on the reaction pathway chosen.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as a building block for constructing complex molecular architectures, facilitating the development of new materials and catalysts.
Biology
The compound's unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies, such as enzyme inhibition assays and receptor binding studies.
Medicine
Medicinally, it is being explored for its potential use in drug design, particularly in areas targeting neurological disorders and cancer treatments due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, it is investigated for applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include signal transduction pathways, where the compound may act as an agonist or antagonist.
相似化合物的比较
Similar Compounds
Similar compounds include:
2-methoxy-4-tert-butylphenol
4-methoxy-6-tert-butylbenzoxazole
2,6-dimethoxypyridine
Unique Attributes
2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine stands out due to its oxaphosphol ring and specific stereochemistry, providing distinct interactions and reactivity patterns not seen in simpler analogues.
属性
IUPAC Name |
2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJTAYURKBDBW-SBUREZEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
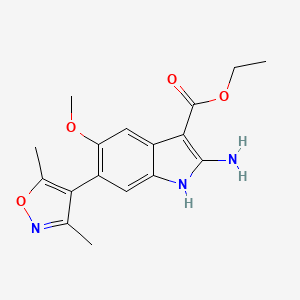
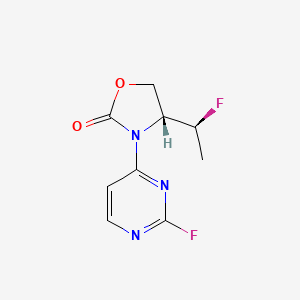
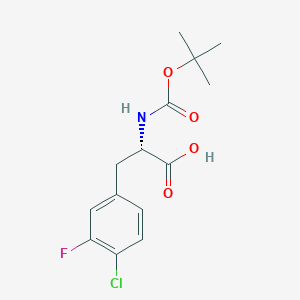
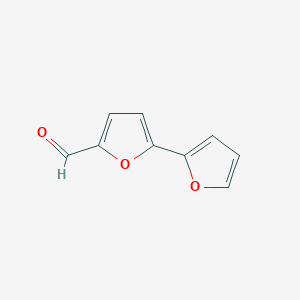

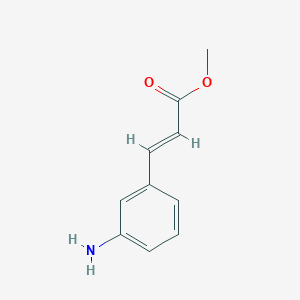
![N-benzhydryl-N-propan-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6591821.png)
![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B6591828.png)
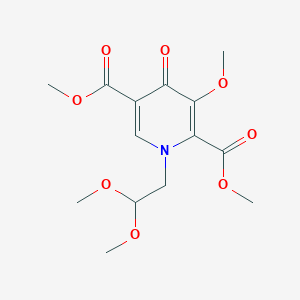
![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
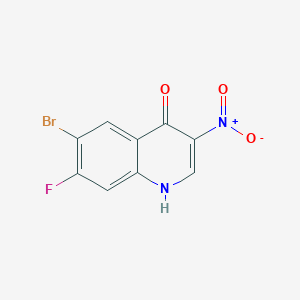
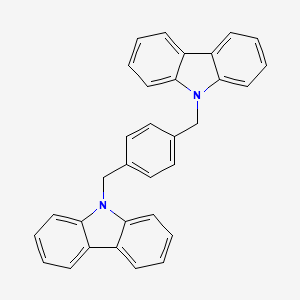
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
